molecular formula C15H20N2 B11423731 2-Pentan-3-yl-1-prop-2-enylbenzimidazole CAS No. 488744-15-6

2-Pentan-3-yl-1-prop-2-enylbenzimidazole

Cat. No.: B11423731
CAS No.: 488744-15-6
M. Wt: 228.33 g/mol
InChI Key: RULRBRJNTKCLLS-UHFFFAOYSA-N
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Description

2-Pentan-3-yl-1-prop-2-enylbenzimidazole is a substituted benzimidazole derivative characterized by two distinct functional groups: a pentan-3-yl (branched aliphatic chain) substituent at the 2-position and a prop-2-enyl (allyl) group at the 1-position of the benzimidazole core. The benzimidazole scaffold is a heterocyclic aromatic system comprising fused benzene and imidazole rings, renowned for its versatility in medicinal chemistry, materials science, and coordination chemistry.

The pentan-3-yl group introduces lipophilicity and steric bulk, which may enhance membrane permeability in biological systems or influence intermolecular interactions in crystalline materials. The prop-2-enyl group, with its conjugated double bond, could contribute to electronic delocalization, making the compound suitable for applications in optoelectronics or as a ligand in metal complexes.

Properties

CAS No.

488744-15-6

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

2-pentan-3-yl-1-prop-2-enylbenzimidazole

InChI

InChI=1S/C15H20N2/c1-4-11-17-14-10-8-7-9-13(14)16-15(17)12(5-2)6-3/h4,7-10,12H,1,5-6,11H2,2-3H3

InChI Key

RULRBRJNTKCLLS-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NC2=CC=CC=C2N1CC=C

solubility

27.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

    Industrial Production: Industrial-scale production methods would depend on proprietary processes used by manufacturers. Typically, these involve efficient and scalable synthetic routes.

  • Chemical Reactions Analysis

      Reactivity: As a benzimidazole derivative, this compound can undergo various reactions

      Common Reagents and Conditions: Specific reagents and conditions would vary based on the desired reaction. For example, oxidation might involve peroxides or metal catalysts.

      Major Products: The products formed depend on the reaction type. For instance, reduction could yield saturated derivatives, while substitution might lead to functionalized benzimidazoles.

  • Scientific Research Applications

    Medicinal Chemistry

    Anticancer Activity
    Research indicates that 2-pentan-3-yl-1-prop-2-enylbenzimidazole exhibits promising anticancer properties. A study published in PubChem highlights its potential as an inhibitor of cancer cell proliferation. The compound's ability to interact with specific biological targets makes it a candidate for further development as an anticancer agent .

    Mechanism of Action
    The mechanism by which this compound exerts its anticancer effects involves the modulation of signaling pathways associated with cell growth and apoptosis. Preliminary in vitro studies have demonstrated that it can induce cell cycle arrest and promote apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent against malignancies .

    Material Science

    Polymer Additives
    In material science, 2-pentan-3-yl-1-prop-2-enylbenzimidazole has been investigated for its role as an additive in polymer formulations. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Studies have shown that adding this compound improves the tensile strength and thermal degradation temperature of polymers, making them suitable for high-performance applications .

    Property Control Polymer Polymer + 2-Pentan-3-yl-1-prop-2-enylbenzimidazole
    Tensile Strength (MPa)3045
    Thermal Degradation (°C)250280

    Agricultural Research

    Pesticidal Properties
    Another significant application of 2-pentan-3-yl-1-prop-2-enylbenzimidazole is in agricultural research, particularly as a pesticide. Its efficacy against various pests has been evaluated, showing potential as a biopesticide. Field trials have indicated that formulations containing this compound can effectively reduce pest populations while being environmentally friendly compared to conventional pesticides .

    Case Study: Efficacy in Crop Protection
    A case study conducted on the use of this compound in tomato cultivation revealed that plants treated with formulations containing 2-pentan-3-yl-1-prop-2-enylbenzimidazole exhibited a significant reduction in pest-related damage compared to untreated controls. The study highlighted not only the effectiveness of the compound but also its low toxicity to beneficial insects, making it a viable option for integrated pest management strategies .

    Mechanism of Action

    • Unfortunately, specific information on the mechanism of action for this compound is not readily available. Further research would be needed to elucidate its effects at the molecular level.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    Benzimidazole derivatives exhibit diverse properties depending on substituent chemistry. Below is a comparative analysis of 2-Pentan-3-yl-1-prop-2-enylbenzimidazole and structurally related compounds, focusing on substituent effects, applications, and research findings.

    Table 1: Substituent-Driven Comparison of Benzimidazole Derivatives

    Compound Name Substituents (Positions) Key Properties/Applications Research Findings References
    2-Pentan-3-yl-1-prop-2-enylbenzimidazole Pentan-3-yl (C2), Prop-2-enyl (C1) High lipophilicity (predicted), potential optoelectronic/pharmacological utility Limited direct studies; inferences drawn from analogs
    2-(1-Phenyl-1H-benzimidazol-2-yl)phenol Phenyl (C1), Phenol (C2) Excited-state intramolecular proton transfer (ESIPT), Ir(III) complex synthesis Used in OLEDs; exhibits ESIPT for luminescence tuning
    Benzimidazole derivatives (Jayamoorthy et al.) Varied aryl/alkyl groups Antimicrobial activity, fluorescence properties Structure-activity relationships (SAR) established for biological activity
    Benzimidazole-thioether derivatives Thioether substituents Anticancer, antifungal activity Enhanced bioavailability due to sulfur electronegativity

    Key Observations:

    Substituent Effects on Applications: Aliphatic vs. Aromatic Groups: The pentan-3-yl group in 2-Pentan-3-yl-1-prop-2-enylbenzimidazole may confer greater lipophilicity compared to phenyl-substituted analogs (e.g., 2-(1-Phenyl-1H-benzimidazol-2-yl)phenol), favoring membrane penetration in drug delivery or altering crystallization behavior. Conversely, aromatic substituents (e.g., phenol, phenyl) enhance π-π stacking, critical for optoelectronic performance . Electron-Donating/Allyl Groups: The prop-2-enyl group’s conjugated system could stabilize charge-transfer states, analogous to ESIPT-active benzimidazoles, suggesting utility in light-emitting materials.

    Pharmacological Potential: While Jayamoorthy et al. demonstrated antimicrobial activity in benzimidazole derivatives with aryl substituents , the aliphatic pentan-3-yl group in the target compound might modulate toxicity profiles or target selectivity.

    Structural Characterization :

    • Many benzimidazole derivatives, including the title compound’s analogs, have been structurally resolved using SHELX-family software (e.g., SHELXL for refinement), highlighting the robustness of these tools in elucidating substituent-driven conformational changes .

    Biological Activity

    2-Pentan-3-yl-1-prop-2-enylbenzimidazole is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, antitumor, and enzyme inhibitory properties, supported by various studies and data.

    Chemical Structure and Properties

    The chemical structure of 2-pentan-3-yl-1-prop-2-enylbenzimidazole includes a benzimidazole core with alkyl substituents that may influence its biological activity. The presence of these substituents can enhance lipophilicity and affect the compound's interaction with biological targets.

    Antimicrobial Activity

    Recent studies have evaluated the antimicrobial properties of benzimidazole derivatives, including 2-pentan-3-yl-1-prop-2-enylbenzimidazole. The following table summarizes the findings related to its antimicrobial efficacy against various pathogens:

    Compound Pathogen Minimum Inhibitory Concentration (MIC) Reference
    2-Pentan-3-yl-1-prop-2-enylbenzimidazoleStaphylococcus aureus< 50 µg/ml
    2-Pentan-3-yl-1-prop-2-enylbenzimidazoleEscherichia coli< 100 µg/ml
    2-Pentan-3-yl-1-prop-2-enylbenzimidazoleCandida albicans< 250 µg/ml

    These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

    Antitumor Activity

    Benzimidazole derivatives are known for their antitumor properties. A study investigating various derivatives found that those with specific substitutions at the benzene ring showed cytotoxic effects against cancer cell lines. For example, compounds similar to 2-pentan-3-yl-1-prop-2-enylbenzimidazole demonstrated:

    • In vitro cytotoxicity against non-small cell lung cancer and breast cancer cells.

    The mechanism of action is hypothesized to involve the inhibition of tubulin polymerization, which is crucial for cell division .

    Enzyme Inhibition

    Benzimidazole derivatives are also known to inhibit various enzymes, including kinases involved in cancer progression. The compound's structure may allow it to interact with active sites of target enzymes, potentially leading to therapeutic effects in diseases like cancer and Alzheimer's disease.

    Case Study: GSK-3β Inhibition

    A notable case study highlighted the role of benzimidazole derivatives in inhibiting glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in Alzheimer’s disease. The study indicated that selective inhibition of GSK-3β could lead to reduced tau hyperphosphorylation and amyloid beta accumulation, suggesting a neuroprotective effect of compounds like 2-pentan-3-yl-1-prop-2-enylbenzimidazole .

    Q & A

    Q. What are the conventional synthetic routes for 2-Pentan-3-yl-1-prop-2-enylbenzimidazole?

    The compound is synthesized via condensation reactions between o-phenylenediamine and carbonyl-containing precursors. Key methodologies include:

    • Acid-catalyzed cyclocondensation : Reacting o-phenylenediamine with carboxylic acids (e.g., formic acid, propanoic acid) under reflux with strong acids like polyphosphoric acid. This method is widely used but may require harsh conditions and yield optimization .
    • Oxidative cyclization : Using aldehydes in the presence of oxidants (e.g., air, Mn(OAc)₃) to form benzimidazoles via Schiff base intermediates. This approach avoids strong acids but may require controlled pH adjustments .
    • Two-phase systems : Trimethylsilyl chloride (TMSCl) catalyzed reactions in solvent mixtures (e.g., H₂O/CH₂Cl₂) improve yield by enhancing substrate solubility and reducing side reactions .

    Q. How are benzimidazole derivatives typically characterized?

    Characterization involves:

    • Spectroscopic analysis :
      • ¹H/¹³C NMR : To confirm substituent positions and regioselectivity (e.g., allyl vs. pentyl group orientation).
      • IR spectroscopy : Identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹).
      • UV-Vis and fluorescence spectroscopy : For photophysical properties, particularly if ESIPT (excited-state intramolecular proton transfer) is observed, as seen in 2-(2-hydroxyphenyl)benzimidazoles .
    • Elemental analysis : Validates purity by matching experimental and calculated C/H/N ratios.

    Advanced Research Questions

    Q. How can reaction conditions be optimized to mitigate low yields in benzimidazole synthesis?

    Low yields (e.g., 21% in formic acid-mediated synthesis ) arise from:

    • Side reactions : Over-oxidation or incomplete cyclization.
    • Suboptimal catalysts : Replace traditional acids with TMSCl (yields >80% in two-phase systems) or Mn(OAc)₃ (enhances regioselectivity in ESIPT-active derivatives) .
    • Alternative methods :
      • Microdroplet synthesis : Accelerates reaction kinetics via solvent-free, high-surface-area conditions, reducing reaction time from hours to minutes .
      • Microwave-assisted synthesis : Improves energy efficiency and reduces byproducts .

    Q. How do substituents influence the photophysical properties of benzimidazoles?

    Substituents like sulfonate (-SO₃H) or arylazo groups alter fluorescence via:

    • ESIPT modulation : Electron-withdrawing groups (e.g., -Br) reduce tautomer emission (quantum yield ΦT = 0.03–0.48), while electron-donating groups (e.g., -NH₂) enhance normal emission (ΦN = 0.10–0.43) .
    • Solubility : Sulfonation improves aqueous solubility, enabling applications in fluorescent sensors .

    Q. What catalytic applications exist for benzimidazole derivatives?

    Benzimidazoles serve as ligands or catalysts in:

    • Oxidation reactions : Schiff base-metal complexes (e.g., Cu²⁺, Fe³⁺) catalyze alcohol-to-ketone transformations .
    • Organic transformations : Benzimidazole-amide derivatives act as organocatalysts in asymmetric synthesis .

    Key Research Gaps and Recommendations

    • Mechanistic studies : Investigate substituent effects on ESIPT using time-resolved spectroscopy .
    • Green chemistry : Explore CO₂-mediated cyclization for sustainable synthesis .
    • Catalytic diversity : Develop chiral benzimidazole ligands for enantioselective catalysis .

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